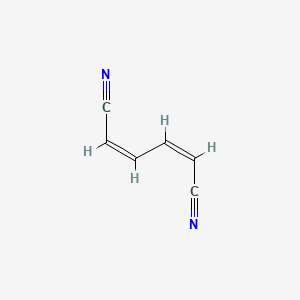

cis,cis-Mucononitrile

説明

Contextual Significance of Conjugated Dinitrile Systems

Nitriles are organic compounds that contain a cyano (–C≡N) functional group. ijpbs.com The nitrile group is highly polarized, rendering the carbon atom electrophilic. nih.gov When a nitrile group is part of a conjugated system, its electronic properties are further influenced by the delocalized π electrons. This interaction can impact the reactivity of both the nitrile group and the conjugated backbone.

Conjugated dinitrile systems, which feature two cyano groups connected by a system of alternating double and single bonds, are of particular interest. These structures serve as versatile platforms in organic synthesis. For instance, they can undergo conjugate addition reactions, where nucleophiles add to the conjugated system. semanticscholar.org The presence of two nitrile groups offers multiple reaction sites and the potential for complex molecular architectures.

Overview of cis,cis-Mucononitrile's Position in Contemporary Chemical Science

This compound, systematically named (2Z,4Z)-hexa-2,4-dienedinitrile, is a notable example of a conjugated dinitrile. nih.gov It serves as a crucial intermediate in the synthesis of various organic compounds and polymers. lookchem.com A significant application of this compound is its role as a precursor in the production of adiponitrile, which is then converted to hexamethylenediamine, a key monomer for producing certain types of polyamides. google.comgoogleapis.com

The synthesis of this compound can be achieved through several methods. One common approach is the copper-catalyzed oxidation of o-phenylenediamine (B120857). tandfonline.comacs.org This method offers a simple and stereospecific route to obtaining the cis,cis-isomer in high yields. tandfonline.comcapes.gov.br Another reported synthesis involves the oxidation of 2-aminobenzotriazole (B159556) with reagents like lead tetra-acetate. rsc.org

Scope of Academic Inquiry into this compound

Academic research on this compound covers a broad spectrum of chemical disciplines. In organic synthesis, it is explored as a versatile building block. lookchem.com Its reactivity in conjugate addition reactions with various nucleophiles, including amines and carbon-based nucleophiles, has been documented, leading to the formation of highly functionalized molecules. semanticscholar.org

Furthermore, the potential for producing muconic acid, a precursor to mucononitrile, from renewable biomass sources through fermentation is an active area of investigation. google.comresearchgate.netgoogle.com This bio-based approach aligns with the principles of green chemistry, aiming to develop more sustainable chemical processes. researchgate.net

Computational studies have also been employed to investigate the properties of this compound. For example, docking studies have explored its binding affinity with enzymes like aliphatic nitrilase, which can catalyze the hydrolysis of nitriles to carboxylic acids. ijpbs.comijpbs.com Such studies provide insights into the potential biocatalytic applications of this compound. ijpbs.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂ nih.govlookchem.com |

| Molecular Weight | 104.11 g/mol nih.govlookchem.com |

| Melting Point | 128-131 °C lookchem.comsigmaaldrich.com |

| Boiling Point | 244.7 °C at 760 mmHg lookchem.comlookchem.com |

| Density | 1.024 g/cm³ lookchem.comlookchem.com |

| Appearance | White to light yellow to light orange fluffy powder lookchem.com |

| CAS Number | 1557-59-1 lookchem.comsigmaaldrich.com |

Interactive Data Table: Synonyms for this compound

| Synonym |

| (1Z,3Z)-1,3-Butadiene-1,4-dicarbonitrile lookchem.com |

| (1Z,3Z)-1,4-Dicyano-1,3-butadiene lookchem.com |

| (2Z,4Z)-2,4-Hexadienedinitrile lookchem.com |

| (Z,Z)-2,4-Hexadienedinitrile lookchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQYLCRMTTXKHS-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC#N)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C#N)\C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557-59-1 | |

| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Mucononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Cis,cis Mucononitrile

Catalytic Oxidative Coupling Reactions

Catalytic oxidative coupling provides an efficient pathway to cis,cis-mucononitrile, primarily through the ring-opening of o-phenylenediamines. This transformation leverages the ability of certain transition metal catalysts to mediate the cleavage of the aromatic ring with high stereospecificity.

Copper-Catalyzed Oxidative Coupling of o-Phenylenediamines

The copper-catalyzed oxidation of o-phenylenediamines stands out as a highly effective method for the synthesis of this compound and its derivatives. tandfonline.com This reaction typically employs molecular oxygen as the oxidant, presenting a green and atom-economical approach. tandfonline.com The reaction is known to be a stereospecific synthesis, yielding the cis,cis-isomer in high yields. tandfonline.com While other oxidizing agents like nickel peroxide or lead tetraacetate can also convert o-phenylenediamine (B120857) to mucononitrile, the yields are generally lower. tandfonline.com

The combination of copper(I) chloride (CuCl) as the catalyst and pyridine (B92270) as the solvent is crucial for the selective oxidative ring cleavage of o-phenylenediamines to this compound. tandfonline.com This system facilitates the intramolecular reaction pathway that leads to ring cleavage, in contrast to intermolecular reactions that can lead to the formation of phenazine (B1670421) derivatives. tandfonline.comresearchgate.net The use of cuprous salts, specifically CuCl, is more effective than cupric salts for this transformation. tandfonline.com

The proposed mechanism involves the formation of a copper-nitrogen bonded intermediate. The pyridine likely serves not only as a solvent but also as a ligand that modulates the reactivity of the copper center, favoring the desired intramolecular oxidative cleavage. The reaction is sensitive to the ratio of the o-phenylenediamine substrate to the copper catalyst in the reaction medium; keeping this ratio low is important to prevent intermolecular side reactions. tandfonline.com

The copper-catalyzed oxidation of o-phenylenediamines is a stereospecific process, selectively yielding the cis,cis-isomer of mucononitrile. tandfonline.com This high degree of stereocontrol is a key advantage of this synthetic route.

When substituted o-phenylenediamines are used, the reaction can also exhibit regioselectivity. The electronic nature of the substituents on the aromatic ring can influence the reaction's efficiency. For instance, electron-donating groups on the benzene (B151609) ring are well-tolerated and can lead to good yields of the corresponding substituted cis,cis-mucononitriles. Conversely, the presence of electron-withdrawing groups on the benzene ring can impede the reaction. tandfonline.com The precise influence of substituent position on the regioselectivity of the ring opening has been a subject of interest in optimizing the synthesis of specifically substituted mucononitriles.

Table 1: Copper-Catalyzed Synthesis of Substituted cis,cis-Mucononitriles from o-Phenylenediamines

| Starting o-Phenylenediamine | Product | Yield (%) |

|---|---|---|

| o-Phenylenediamine | This compound | 95.2 |

| 4,5-Dimethyl-o-phenylenediamine | cis,cis-2,3-Dimethylmucononitrile | 95.0 |

| 4-Methoxy-o-phenylenediamine | cis,cis-2-Methoxymucononitrile | 75.0 |

| 4-Nitro-o-phenylenediamine | cis,cis-2-Nitromucononitrile | 0 |

Data sourced from Takahashi et al. tandfonline.com

Oxidation of Aminobenzotriazole Precursors

An alternative approach to the synthesis of mucononitrile involves the oxidative fragmentation of aminobenzotriazole precursors. This method relies on the chemical lability of the triazole ring system under specific oxidative conditions.

Lead tetraacetate (LTA) is a powerful oxidizing agent capable of inducing the fragmentation of certain heterocyclic systems. organicchemistrydata.orgjuniperpublishers.com The oxidation of 2-amino-2H-benzotriazole with lead tetraacetate has been reported to yield mucononitrile through the elimination of a molecule of nitrogen. beilstein-journals.org This reaction is believed to proceed through the formation of a nitrene intermediate, which then undergoes rearrangement and fragmentation to afford the dinitrile product. beilstein-journals.org In contrast, the oxidation of 1-aminobenzotriazole (B112013) with LTA is known to generate benzyne, which then typically dimerizes, rather than forming mucononitrile. nih.gov

While iodobenzene (B50100) diacetate is a well-known hypervalent iodine reagent used for a variety of oxidative transformations in organic synthesis, its specific application in the synthesis of this compound from aminobenzotriazole precursors is not extensively documented in the reviewed scientific literature. Hypervalent iodine reagents are known to mediate oxidative cyclizations and rearrangements, but their utility in the specific fragmentation of aminobenzotriazoles to yield mucononitriles remains an area for further investigation. researchgate.netrsc.org

Alternative and Unconventional Synthetic Pathways

While conventional syntheses of this compound have been established, alternative and unconventional routes offer unique insights into its reactivity and formation. These pathways can be broadly categorized into unintended formations during complex reactions and analogous oxidative cleavage reactions that produce structurally related muconic acid derivatives.

Unintended Formation via Hypervalent Iodine(III)-Induced Oxidative Annulation

Analogous Oxidative Cleavage Reactions for Muconic Acid Derivatives

The synthesis of muconic acid and its derivatives, which share the same carbon backbone as mucononitrile, often involves the oxidative cleavage of aromatic rings. These analogous reactions provide valuable insights into the formation of the cis,cis-isomer of the muconate structure.

A significant pathway to cis,cis-muconic acid, a dicarboxylic acid analog of this compound, is the ozone-mediated oxidation of catechol. mdpi.com This method represents a greener alternative to syntheses involving heavy metal catalysts or harsh oxidants. mdpi.compreprints.org The reaction proceeds via the cleavage of the carbon-carbon bond between the two hydroxyl groups of the catechol ring. acs.orgresearchgate.net

Research has shown that the efficiency of this process can be significantly enhanced by the addition of a base. mdpi.comnih.govresearchgate.net The presence of an alkali, such as sodium hydroxide (B78521) (NaOH), can increase the yield of cis,cis-muconic acid to as high as 56%. mdpi.comresearchgate.net This improvement is attributed to the suppression of the degradation of the cis,cis-muconic acid product by excess ozone. mdpi.com The low-temperature ozonation of catechol in the presence of a base simplifies the synthesis, reduces reagent use, and aligns with the principles of green chemistry. mdpi.comresearchgate.net

The reaction involves bubbling ozone through a solution of catechol, which leads to the formation of cis,cis-muconic acid via primary ozonide and hydroperoxide intermediates. acs.orgresearchgate.net However, the product itself can be further oxidized by ozone, leading to lower yields. mdpi.compreprints.org The addition of a base is thought to precipitate the product as a salt, making it less susceptible to further oxidation. researchgate.net

Detailed studies have optimized various reaction parameters to maximize the yield of cis,cis-muconic acid, as summarized in the following table.

Table 1: Reaction Yields of Catechol Oxidation by Ozone in the Presence of Various Alkalis

| Entry | Base | Temperature (°C) | Ozone Concentration (mg L⁻¹) | Reaction Time (h) | ccMA Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | -20 | 27 | 3 | 45 |

| 2 | NaOH | -20 | 27 | 6 | 42 |

| 3 | LiOH·H₂O | -20 | 27 | 3 | 48 |

| 4 | LiOH·H₂O | -20 | 27 | 6 | 46 |

| 5 | NaOH | -20 | 50 | 3 | 52 |

| 6 | NaOH | -20 | 50 | 4.5 | 56 |

| 7 | NaOH | -20 | 50 | 6 | 51 |

Data sourced from a study on the efficient synthesis of cis,cis-muconic acid. mdpi.com

Further research has also investigated the decomposition of cis,cis-muconic acid by ozone in different solvents, highlighting the importance of controlling reaction conditions to achieve high yields.

Table 2: Decomposition of cis,cis-Muconic Acid (ccMA) by Ozone

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Remaining ccMA (%) |

|---|---|---|---|---|---|

| 1 | 2-Propanol | None | -20 | 3 | 85 |

| 2 | 2-Propanol | NaOH | -20 | 3 | 95 |

| 3 | Methanol | None | -20 | 3 | 88 |

| 4 | Methanol | NaOH | -20 | 3 | 97 |

This table illustrates the stabilizing effect of a base on cis,cis-muconic acid in the presence of ozone. researchgate.net

These ozone-mediated approaches, while focused on muconic acid, are crucial for understanding the oxidative cleavage of catecholic structures to form the fundamental cis,cis-2,4-hexadienedioic backbone.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. creative-biostructure.comnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

Carbon-13 Magic-Angle Spinning (MAS) NMR in Liquid-Crystalline Media

While solution-state Carbon-13 (¹³C) NMR is routine for structural elucidation, solid-state NMR (ssNMR) techniques, such as Magic-Angle Spinning (MAS), are powerful for analyzing materials that are insoluble or for probing molecular organization in ordered media like liquid crystals. The low natural abundance of the ¹³C isotope (1.1%) makes this technique less sensitive than proton (¹H) NMR, but this is often offset by a wide range of chemical shifts and simpler spectra, especially with proton decoupling. wikipedia.orghuji.ac.il

For a molecule like cis,cis-mucononitrile, due to its C₂ᵥ symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent carbon atoms: the nitrile carbon (C≡N), the carbon adjacent to the nitrile group (C-CN), and the central carbon of the double bond (C=C).

Conformational Insights from NMR Spectroscopy

NMR spectroscopy is exceptionally well-suited for determining the conformation and configuration of isomers. creative-biostructure.commagritek.com The cis,cis geometry of mucononitrile can be unequivocally confirmed using ¹H NMR by analyzing the coupling constants (J-values) between the vinyl protons. For protons on a cis-configured double bond, the ³J coupling constant is typically in the range of 6-15 Hz, whereas trans protons exhibit a larger coupling of 11-18 Hz.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. For the cis,cis isomer, a NOESY experiment would show a correlation between adjacent vinyl protons across the C-C single bond, confirming their spatial proximity, which is a direct consequence of the cis geometry around the double bonds. Computational and experimental NMR studies on related sterically hindered isomers have demonstrated the power of combining calculated chemical shifts with NOE analysis to definitively assign the dominant species in solution. rsc.org

| Carbon Atom | Hybridization | Expected Chemical Shift Range (ppm) |

|---|---|---|

| C≡N | sp | 110-125 |

| -CH= | sp² | 120-150 |

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, offering a unique "fingerprint" that is highly sensitive to molecular structure, symmetry, and bonding. americanpharmaceuticalreview.com

Raman and Infrared (IR) Spectral Elucidation

IR and Raman spectroscopy are complementary techniques governed by different selection rules. americanpharmaceuticalreview.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. For a molecule with a center of symmetry, mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. However, for a molecule like this compound which has C₂ᵥ symmetry and lacks a center of inversion, many vibrations are active in both IR and Raman spectra. researchgate.net

The key vibrational modes for this compound include:

C≡N stretch: A strong, sharp band typically observed in the 2220-2240 cm⁻¹ region in nitriles. Due to conjugation with the double bonds, this frequency may be slightly lower. This mode is expected to be strong in both IR and Raman spectra. researchgate.net

C=C stretch: A strong band in the 1600-1680 cm⁻¹ region, characteristic of conjugated alkenes.

C-H stretch: Occurs above 3000 cm⁻¹ for vinyl protons.

C-H bend: Out-of-plane bending vibrations for cis-alkenes are typically strong in the IR spectrum and appear in the 675-730 cm⁻¹ region.

Theoretical studies on similar cis-trans isomers have shown that distinct differences in the vibrational assignments can be made based on the specific geometry of the molecule. nih.gov

Normal Coordinate Analysis and Potential Energy Distributions

To make unambiguous assignments of the observed bands in the IR and Raman spectra, a normal coordinate analysis (NCA) is often performed. taylorandfrancis.comnist.gov This computational method decomposes the complex vibrational motions of a molecule into a set of independent fundamental vibrations known as normal modes. libretexts.org The analysis relies on calculating force constants, which describe the stiffness of the chemical bonds and the resistance to bending.

The Potential Energy Distribution (PED) is calculated as part of the NCA. The PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode. researchgate.net This is crucial because many observed vibrational bands are not "pure" but result from the coupling of several motions. For example, a band in the fingerprint region might be described by its PED as being 60% C-C stretch, 30% C-C-H bend, and 10% C=C-C bend. This detailed assignment allows for a much deeper understanding of the molecule's vibrational dynamics. researchgate.netresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch (vinyl) | 3100-3000 | Medium | Medium |

| C≡N Stretch | 2240-2220 | Strong | Strong |

| C=C Stretch | 1680-1600 | Medium-Strong | Strong |

| C-H Bend (out-of-plane) | 730-675 | Strong | Weak |

Electronic Structure and Molecular Dynamics Characterization

Computational chemistry provides powerful tools for investigating the electronic properties and dynamic behavior of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, while molecular dynamics (MD) simulations can model the molecule's movement over time. internationalrasd.org

DFT calculations can elucidate the distribution of electrons within this compound, identifying electron-rich and electron-poor regions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's reactivity and electronic transitions. For conjugated systems, the energy gap between the HOMO and LUMO is a key parameter related to its color and photochemical properties. Such calculations can predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Molecular dynamics simulations model the atomic motions of a molecule over time, providing a picture of its flexibility and conformational preferences in different environments (e.g., in a vacuum, in water, or interacting with a surface). documentsdelivered.com For this compound, MD simulations could explore the rotational barriers around the C-C single bonds and the stability of the planar conformation. Studies on similar dinitriles like succinonitrile (B93025) have used MD to investigate the balance between gauche and trans conformers and their influence on the material's properties. nih.gov Such simulations can reveal how intermolecular forces and solvent effects influence the molecule's structure and behavior. rsc.org

Computational and Theoretical Investigations of Cis,cis Mucononitrile

Quantum Chemical Studies of Molecular Conformation and Stability

Quantum chemical methods are instrumental in determining the preferred three-dimensional arrangement of atoms in a molecule (conformation) and its relative stability. For a flexible molecule like cis,cis-mucononitrile, identifying the lowest energy conformer is crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the energetics of different conformers. In a typical DFT study of this compound, various possible conformations would be generated by systematically rotating the single bonds within the molecule. The energy of each of these conformers would then be calculated.

The relative energies of the conformers provide information about their stability. Lower energy values indicate more stable conformations. A key objective of these calculations is to identify the global minimum energy conformer, which is the most stable arrangement of the molecule under a given set of conditions. DFT calculations can also provide other important electronic properties such as dipole moments and atomic charges, which can help in understanding the molecule's polarity and reactivity. For instance, studies on other cis isomers have successfully used DFT to determine the most stable conformers by comparing their calculated energies. nih.gov

Table 1: Hypothetical Relative Energies of cis,cis-Mucononitrile Conformers Calculated by DFT This table presents hypothetical data to illustrate the output of DFT calculations for conformer energetics. Actual values would require specific computational studies.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 0.00 |

| Twisted 1 | 30° | 1.25 |

| Twisted 2 | 60° | 3.50 |

| Twisted 3 | 90° | 5.80 |

A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its geometric parameters. longdom.org For this compound, a PES scan would involve systematically changing specific geometric parameters, such as the dihedral angles of the single bonds, and calculating the energy at each point. This process generates a map of the energy landscape of the molecule, revealing the locations of energy minima (stable conformers) and transition states (energy barriers between conformers). researchgate.netuzh.ch

By analyzing the PES, the global minimum, corresponding to the most stable conformer, can be definitively identified. wikipedia.orgchemrxiv.org The heights of the energy barriers between different conformers provide insights into the flexibility of the molecule and the ease with which it can change its shape. This information is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

Theoretical Modeling of Reactivity and Reaction Pathways

Theoretical modeling can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its chemical reactions. By mapping out the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediate steps and transition states.

For this compound, theoretical studies could investigate various potential reactions, such as its isomerization to other isomers (cis,trans- or trans,trans-mucononitrile), its cyclization reactions, or its role as a precursor in the synthesis of other valuable chemicals like adipic acid. tandfonline.comnih.govresearchgate.net Computational methods can calculate the activation energies for these different pathways, allowing for predictions of which reactions are most likely to occur under specific conditions. tandfonline.com This predictive capability is invaluable for designing new synthetic routes and for understanding the chemical transformations that this compound may undergo.

In-Silico Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in many biological and chemical processes. In-silico methods can provide detailed insights into these interactions, particularly in the context of enzyme-substrate binding.

While there are no known enzymes that specifically act on this compound, we can hypothesize its interaction with an enzyme by drawing parallels with the well-studied enzyme, muconate lactonizing enzyme (MLE), which acts on the structurally similar cis,cis-muconic acid. wikipedia.orgpnas.org Computational methods can be used to predict the binding affinity of this compound to the active site of an enzyme like MLE.

Techniques such as quantum mechanics/molecular mechanics (QM/MM) can be employed to model the enzyme-substrate complex. nih.gov These calculations can provide an estimate of the binding free energy, which is a measure of the strength of the interaction between the substrate and the enzyme. A more negative binding free energy indicates a stronger and more favorable interaction. These predictions can be invaluable in understanding the substrate specificity of enzymes and in designing new enzymes for specific biocatalytic applications. nih.govebi.ac.uk

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein. researchgate.netnih.gov In the context of this compound, docking simulations could be performed to explore its potential binding modes within the active site of an enzyme like muconate lactonizing enzyme. mdpi.comijpsonline.comresearchgate.net

The simulation would involve generating a large number of possible conformations of the this compound molecule and attempting to fit them into the enzyme's active site. A scoring function is then used to evaluate the goodness of fit for each conformation, taking into account factors such as shape complementarity and intermolecular interactions. The results of a docking simulation can provide a detailed picture of the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding. nih.gov This information can guide the rational design of enzyme inhibitors or help in engineering enzymes with altered substrate specificities.

Table 2: Hypothetical Molecular Docking Results of cis,cis-Mucononitrile with a Putative Enzyme This table presents hypothetical data to illustrate the output of molecular docking simulations. Actual values would require specific computational studies with a defined enzyme target.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -7.5 | Arg123, Tyr245, Phe301 |

| 2 | -7.2 | Arg123, Ser150, Trp280 |

| 3 | -6.8 | Gln98, His210, Phe301 |

Reaction Mechanisms and Mechanistic Elucidation

Detailed Mechanistic Pathways in Synthetic Routes

The synthesis of cis,cis-mucononitrile, particularly through oxidative methods, involves complex multi-step reaction pathways. The elucidation of these pathways, including the identification of transient intermediates, is key to optimizing reaction conditions and yields.

Copper-catalyzed oxidation represents a primary method for synthesizing this compound. The mechanism of these reactions is thought to proceed through several key intermediates. In the copper-catalyzed oxidation of o-phenylenediamine (B120857), a proposed mechanism involves the formation of a metal-nitrogen bonded intermediate. tandfonline.com This initial coordination is followed by an intramolecular reaction with ring cleavage to yield the final mucononitrile product. tandfonline.com

Broader studies of copper-catalyzed monooxygenation of phenols provide additional insight into potential intermediates. These reactions may proceed through a mononuclear pathway. nih.gov The catalytic cycle can involve the formation of a Cu(II)-semiquinone complex, which is a critical step. nih.gov The reaction of a Cu(I) complex with molecular oxygen can lead to a peroxycopper intermediate. nih.gov For instance, in the oxidation of 2,4-di-tert-butylphenol, a Cu(I) phenoxyl complex reacts with O₂ to form a bridging peroxo intermediate, which then undergoes O-O bond cleavage. nih.gov Such peroxycopper species are plausible intermediates that could lead to the cleavage of aromatic rings to form dinitrile products like mucononitrile.

Table 1: Proposed Intermediates in Copper-Catalyzed Oxidations

| Precursor | Proposed Intermediate Type | Catalyst System | Mechanistic Feature |

|---|---|---|---|

| o-Phenylenediamine | Metal-Nitrogen Bonded Intermediate | Cuprous Salts / O₂ | Intramolecular reaction with ring cleavage tandfonline.com |

| Monophenols | Cu(II)-Semiquinone Complex | Cu(I) Salts / O₂ | Accelerates the catalytic cycle nih.gov |

| Phenols | Peroxycopper Species | Copper Catalyst / O₂ | Formed from reaction of Cu(I) with O₂ nih.gov |

The synthesis of this compound from cyclic precursors like o-phenylenediamine involves a crucial oxidative dearomatization step that culminates in carbon-carbon bond cleavage. The reaction is described as a selective oxidative ring cleavage, which proceeds intramolecularly under specific conditions with a copper catalyst and molecular oxygen to produce mucononitrile in high yield. tandfonline.com This contrasts with other oxidative pathways for o-phenylenediamine that lead to intermolecular reactions and the formation of phenazine (B1670421) derivatives. tandfonline.com

The strategy of oxidative dearomatization is a powerful tool in organic synthesis for accessing complex molecular architectures from simple aromatic precursors. rsc.org In the case of mucononitrile synthesis, the mechanism must facilitate the precise cleavage of the C-C bond between the two amine-bearing carbons of the benzene (B151609) ring, transforming the aromatic system into a linear diene dinitrile structure.

Stereochemical Control and Stereospecificity in Chemical Reactions

The spatial arrangement of atoms within molecules, or stereochemistry, is a fundamental aspect of organic chemistry that significantly influences the properties and reactivity of compounds. rijournals.com Achieving control over stereochemistry is a primary goal in modern organic synthesis. rijournals.comresearchgate.net

The synthesis of this compound from o-phenylenediamine derivatives is notably stereospecific. tandfonline.com This implies that the stereochemistry of the product is directly determined by the stereochemistry of the starting material and the mechanism of the reaction. The planar, cyclic nature of the aromatic starting material dictates the formation of the cis,cis-isomer of the linear mucononitrile product. The oxidative ring-opening reaction proceeds in a manner that retains the original geometric relationship of the substituents as they transition from the aromatic ring to the acyclic diene system. This high degree of stereochemical control is a significant advantage of this synthetic route, precluding the formation of other stereoisomers such as cis,trans- or trans,trans-mucononitrile and simplifying purification processes.

Enzymatic Reaction Mechanisms Involving Muconate Analogues

Enzymes offer unparalleled specificity and efficiency in catalyzing chemical reactions. The study of enzymes that act on muconate and its analogs provides deep insights into biocatalysis, which can be elucidated through advanced computational methods.

Muconate lactonizing enzymes (MLEs) catalyze the cycloisomerization of cis,cis-muconate (B1241781), a dicarboxylic acid analog of mucononitrile, to muconolactone. nih.gov To understand the intricate details of this enzymatic reaction, researchers employ combined quantum mechanics/molecular mechanics (QM/MM) computational approaches. nih.gov These studies model the active site of the enzyme at a high level of theory (QM) while treating the surrounding protein environment with classical mechanics (MM). biomolmd.orgmdpi.com

DFT QM/MM calculations have been applied to MLEs from Mycobacterium smegmatis and Pseudomonas fluorescens. nih.gov These studies investigate the role of specific amino acid residues in the catalytic mechanism. For example, a key lysine residue has been proposed to act as the catalytic base. nih.gov QM/MM studies on the lactonization of chloro-substituted cis,cis-muconate (Cl-cis,cis-muconate) have successfully modeled the two-step process and calculated energy barriers that align well with experimental data. nih.gov These calculations have also provided the explicit structures of transient enolate anion intermediates formed during the reaction. nih.gov Furthermore, the analysis of electrostatic influences within the active site has identified specific residues that are critical for stabilizing the transition state and could be targets for future enzyme modification efforts. nih.gov

Table 2: Key Residues in Muconate Lactonizing Enzyme (MLE) Activity Identified by QM/MM Studies

| Enzyme System | Residue | Proposed Role | Reference |

|---|---|---|---|

| MLE from M. smegmatis / P. fluorescens | Lysine | Catalytic base nih.gov | nih.gov |

| anti-MLE with Cl-cis,cis-muconate (MLE-Cl-2 system) | Arg51, Gln294 | Electrostatic stabilization nih.gov | nih.gov |

Investigation of Catalytic Residues and Cyclo-isomerization Pathways

The enzymatic cycloisomerization of this compound represents a critical step in its proposed biosynthetic pathways. While direct enzymatic studies on a dedicated this compound cycloisomerase are not extensively documented, significant insights can be drawn from analogous, well-characterized enzyme systems, particularly muconate cycloisomerase (MCI) and chloromuconate cycloisomerase (CMCI). These enzymes catalyze the cyclization of cis,cis-muconate and its chlorinated derivatives, respectively, which are structurally similar to this compound.

Research into muconate cycloisomerase from various bacterial species has identified key amino acid residues within the active site that are crucial for catalysis. These findings provide a framework for proposing a hypothetical model for the active site and catalytic mechanism of a putative mucononitrile cycloisomerase. The primary catalytic function is typically carried out by a general acid/base residue, which is responsible for proton abstraction and donation during the reaction cycle.

In chloromuconate cycloisomerase, a lysine residue (K169) has been identified as the sole general acid/base catalyst. nih.gov This single residue is capable of performing the necessary protonation and deprotonation steps required for cyclization and subsequent dehalogenation. nih.gov The mechanism involves an initial intramolecular addition, followed by protonation and, in the case of CMCI, rotation of the lactone ring to facilitate the elimination of a halide. nih.gov Other residues, including glutamate and aspartate, are involved in coordinating a metal cofactor, often magnesium (Mg²⁺) or manganese (Mn²⁺), which helps to stabilize the substrate and reaction intermediates. ebi.ac.ukebi.ac.uk

By analogy, a hypothetical cyclo-isomerization pathway for this compound can be proposed. The reaction would likely be initiated by the deprotonation of a carbon atom adjacent to one of the nitrile groups by a general base residue, such as lysine. This would generate a stabilized carbanion. The subsequent step would involve an intramolecular nucleophilic attack of this carbanion onto the double bond of the other vinyl nitrile group, leading to the formation of a cyclic intermediate. The final step would involve protonation of this intermediate by the now-protonated general acid residue, regenerating the active site and releasing the cyclized product.

The stabilization of negatively charged intermediates and transition states is another critical aspect of the catalytic cycle. In muconate cycloisomerases, positively charged residues like lysine and glutamine are positioned within the active site to provide electrostatic stabilization. ebi.ac.ukebi.ac.uk It is highly probable that a similar arrangement of residues would be necessary to facilitate the cyclization of this compound.

Detailed research findings from site-directed mutagenesis studies on muconate cycloisomerase variants have underscored the importance of the active site architecture. For example, mutations of residues such as F329I and I54V in MCI were shown to alter the enzyme's activity towards substituted muconates by creating additional space in the active site. nih.gov This highlights the sensitivity of the catalytic efficiency to the precise geometry and steric environment of the active site.

The proposed roles of key catalytic residues in a hypothetical this compound cycloisomerase, based on analogies with muconate cycloisomerases, are summarized in the table below.

| Putative Catalytic Residue | Proposed Role in Catalysis | Analogous Residue in MCI/CMCI |

| Lysine | Acts as the primary general acid/base catalyst, mediating proton transfer steps. | K169 in CMCI nih.gov |

| Aspartate/Glutamate | Involved in binding and coordinating a divalent metal cofactor (e.g., Mg²⁺, Mn²⁺). | Asp191, Glu217, Asp242 in MCI ebi.ac.uk |

| Lysine/Glutamine | Provides electrostatic stabilization for negatively charged reaction intermediates and transition states. | Lys266, Gln294 in MCI ebi.ac.uk |

| Phenylalanine/Isoleucine | Contributes to the shape and steric environment of the active site, influencing substrate specificity. | F329, I54 in MCI nih.gov |

Further research, including structural biology and site-directed mutagenesis studies on a putative mucononitrile cycloisomerase, would be necessary to validate this proposed mechanism and definitively identify the catalytic residues involved in the cyclo-isomerization of this compound.

Applications of Cis,cis Mucononitrile in Advanced Organic Synthesis and Materials Science

cis,cis-Mucononitrile is a versatile chemical compound with significant potential in various fields, particularly in the development of advanced materials and complex organic molecules. Its unique structure, featuring a conjugated system of double bonds and two nitrile functional groups, makes it a valuable precursor for a range of chemical transformations.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Chemical Synthesis Routes

A significant research thrust is the development of environmentally benign and sustainable methods for synthesizing cis,cis-mucononitrile, moving away from petroleum-based feedstocks. researchgate.netgoogleapis.com A key strategy involves the use of renewable biomass as a starting point. google.comgoogle.comgoogle.com cis,cis-Muconic acid, which can be produced through the fermentation of sugars or lignin (B12514952) derived from biomass, is a pivotal precursor. google.comresearchgate.netrsc.orgrsc.org This bio-based cis,cis-muconic acid can then be converted into its corresponding nitrile. googleapis.comgoogle.com

One innovative approach involves the ozonolysis of catechol, a compound derivable from lignin, in the presence of a base to produce cis,cis-muconic acid with a yield of 56%. nih.gov This method is highlighted as a one-step process that reduces the use of reagents and avoids toxic chemicals, aligning with the principles of green chemistry. nih.gov Another established chemical route is the copper-catalyzed oxidation of o-phenylenediamine (B120857) and its derivatives with molecular oxygen, which can produce this compound in high yields under mild conditions. acs.orgtandfonline.comresearchgate.net

Biocatalysis represents a particularly promising frontier for green synthesis. rsc.orginteresjournals.org The use of enzymes, such as nitrilase, offers high selectivity and efficiency under mild conditions. interesjournals.orgijpbs.com Computational studies have shown that this compound exhibits a high binding affinity with several aliphatic nitrilases, suggesting the feasibility of enzymatic pathways for its synthesis or conversion. ijpbs.comresearchgate.netresearchgate.net The development of robust and reusable biocatalysts is a key objective in making these processes industrially viable. interesjournals.org These bio-inspired routes are central to reducing the environmental footprint of chemical manufacturing and increasing the use of renewable resources. researchgate.net

| Synthesis Approach | Precursor | Catalyst/Reagent | Key Advantages | Research Focus |

| Biomass Conversion | cis,cis-Muconic Acid (from biomass fermentation) | Dehydration agents | Uses renewable feedstock, reduces dependence on petroleum. researchgate.netgoogleapis.comgoogle.com | Optimizing fermentation and conversion steps. researchgate.netrsc.org |

| Chemical Synthesis (Green) | Catechol | Ozone, Base | Simplified one-step process, avoids toxic chemicals. nih.gov | Scaling up the process and improving economic viability. nih.gov |

| Chemical Synthesis (Traditional) | o-Phenylenediamine | Copper salts, Molecular Oxygen | High yields, mild reaction conditions. tandfonline.comresearchgate.net | Exploring substrate scope and catalyst efficiency. tandfonline.com |

| Biocatalysis | (Potential nitrile precursors) | Nitrilase enzymes | High selectivity, environmentally friendly conditions. interesjournals.orgijpbs.com | Enzyme engineering for enhanced activity and stability. researchgate.netnih.gov |

Advanced Characterization Techniques for Dynamic Molecular Systems

Understanding the precise three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and designing applications. Researchers are employing a combination of advanced spectroscopic and computational methods to probe its molecular properties.

Spectroscopic techniques such as Raman and infrared spectroscopy have been used to record the vibrational spectra of the molecule. worldscientific.com These experimental data, when combined with quantum mechanical calculations, allow for a detailed assignment of vibrational modes. worldscientific.com Furthermore, advanced nuclear magnetic resonance (NMR) techniques, including 13C magic-angle spinning (MAS) NMR, have been applied to study the molecule in both liquid-crystalline media and the solid state. researcher.lifeuni-tuebingen.de The analysis of NMR spectra of oriented samples, aided by experiments like the Z-COSY technique, has enabled the determination of relative internuclear distances and confirmed the molecule's planar structure. researchgate.net The vibrational Stark effect (VSE) has also been measured to understand how electric fields affect its vibrational modes, providing insight into the molecule's electronic structure and bond properties. smoldyn.org

Computational chemistry plays a vital role in complementing these experimental findings. worldscientific.com Quantum chemical calculations using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to investigate the molecule's conformational landscape. worldscientific.comworldscientific.com These studies have confirmed that the centrosymmetric C₂h conformer is the most stable form (global minimum), providing a theoretical foundation for the experimental observations. worldscientific.com Such computational approaches are also essential for studying the dynamics of cis/trans isomerization, a key process in many chemical transformations. nih.gov

| Technique | Property Investigated | Key Findings |

| Raman & Infrared Spectroscopy | Vibrational modes | Provided detailed vibrational spectra for normal coordinate analysis. worldscientific.com |

| NMR Spectroscopy (MAS, Z-COSY) | Molecular structure and orientation | Determined relative internuclear distances and confirmed planarity. researcher.liferesearchgate.net |

| Vibrational Stark Effect (VSE) Spectroscopy | Response to electric fields | Characterized the perturbation of chemical bonds by external fields. smoldyn.org |

| Quantum Chemical Calculations (DFT, MP2) | Conformational stability and energy | Identified the centrosymmetric C₂h conformer as the global minimum. worldscientific.comworldscientific.com |

Rational Design of this compound Derivatives for Novel Applications

A major frontier in the chemistry of this compound is its use as a scaffold for the rational design and synthesis of more complex, functional molecules. rsc.orgnih.govrsc.org Its conjugated diene system and terminal nitrile groups make it an excellent starting point for a variety of chemical transformations.

One prominent strategy involves the synthesis of dihalomucononitriles, which serve as versatile "linchpin" reagents. semanticscholar.org These halogenated derivatives can undergo programmed, sequential reactions with different nucleophiles. semanticscholar.org For instance, they react with secondary amines and carbon nucleophiles through conjugate addition/elimination or cross-coupling reactions. semanticscholar.org This modularity allows for the controlled, step-wise construction of highly functionalized and unsymmetrical molecules, which can then be used as precursors for the total synthesis of dimeric natural products and other complex motifs like 7-alkylazaindoles and imidazo[1,2-a]pyridines. semanticscholar.orgresearchgate.net

The reactivity of this compound and its derivatives is also being harnessed for the synthesis of important heterocyclic compounds. For example, in the presence of certain oxidants like hypervalent iodine reagents, the reaction of o-phenylenediamines with specific alkynes can yield this compound as a byproduct, while the main reaction pathway leads to the formation of quinoxaline (B1680401) derivatives. rsc.org This indicates the role of the mucononitrile scaffold in complex reaction cascades. The ability to derivatize these resulting quinoxalines further highlights the synthetic utility originating from this chemistry. rsc.org The strategic fluorination of related cyclic systems to create all-cis-(multi)fluorinated piperidines demonstrates a sophisticated approach to designing molecules with specific conformational and physicochemical properties for potential pharmaceutical use. researchgate.net This research into designing specific derivatives opens up avenues for creating novel materials, catalysts, and biologically active compounds. frontiersin.org

| Derivative/Precursor | Synthetic Strategy | Resulting Compound Class | Potential Applications |

| Dihalomucononitriles | Programmed sequential additions, cross-coupling | Highly functionalized acyclic compounds | Linchpins for natural product synthesis. semanticscholar.org |

| Halomucononitriles | Cyclization with primary amines | Pyridinimines, 7-Alkylazaindoles, Imidazo[1,2-a]pyridines | Privileged structures in medicinal chemistry. researchgate.net |

| This compound (as intermediate/byproduct) | Oxidative annulation of o-phenylenediamines and alkynes | Quinoxalines | Luminescent materials, biologically active agents. rsc.org |

| Related Fluorinated Precursors | Dearomatization/Hydrogenation | All-cis-(multi)fluorinated piperidines | Building blocks for pharmaceuticals with tailored properties. researchgate.net |

Q & A

Q. What are the optimal synthetic protocols for preparing cis,cis-mucononitrile, and how can purity be ensured?

cis,cis-Mucononitrile is synthesized via copper-catalyzed oxidation of o-phenylenediamine derivatives. Critical parameters include maintaining a molar ratio of substrate to CuCl below 0.5 to avoid intermolecular coupling and using pyridine as a solvent . Purification involves recrystallization (e.g., from n-hexane for substituted derivatives) and validation via elemental analysis (C, H, N percentages) and melting point comparison with literature values . For example, unsubstituted cis,cis-mucononitrile (C₆H₄N₂) exhibits a melting point of 128–129°C, with elemental analysis matching theoretical values (C: 69.22%, H: 3.87%, N: 26.91%) .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

- 13C MAS NMR : Resolves structural features in liquid-crystalline media, confirming the Z,Z-configuration of the diene backbone .

- Elemental analysis : Validates stoichiometry (e.g., ±0.1% deviation for C/H/N) .

- Melting point determination : Provides a rapid purity check, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How do electronic effects of substituents on o-phenylenediamine influence the formation of this compound derivatives?

Electron-donating groups (e.g., -CH₃, -OCH₃) on the o-phenylenediamine aromatic ring facilitate oxidation to substituted cis,cis-mucononitriles (e.g., 3-methyl and 3-methoxy derivatives), while electron-withdrawing groups (e.g., -Cl) reduce yields due to destabilization of the reaction intermediate . For instance, 3-chloro-cis,cis-mucononitrile forms at lower yields (42% vs. 90% for unsubstituted) and requires rigorous recrystallization . Mechanistic studies suggest CuCl mediates single-electron transfer, with substituent electronic effects modulating the stability of radical intermediates .

Q. What computational or experimental approaches can elucidate the reaction mechanism of cis,cis-mucononitrile synthesis?

Q. How can this compound serve as a precursor for functionalized ligands in coordination chemistry?

Platinum-catalyzed addition of diethylphosphine to cis,cis-mucononitrile yields diphosphine ligands (e.g., Et₂PCH(CN)CH(CH₂CH₂CN)PEt₂), which exhibit chelating properties for transition metals . The nitrile groups enable further functionalization (e.g., hydrolysis to carboxylic acids or coupling with amines), expanding utility in catalyst design .

Methodological Guidance

Q. What strategies mitigate contradictions in reported spectroscopic data for cis,cis-mucononitrile derivatives?

- Cross-validation : Compare 13C NMR chemical shifts across solvents (e.g., CDCl₃ vs. liquid crystals) to account for medium effects .

- Crystallography : Resolve ambiguities in configuration via single-crystal X-ray diffraction .

- Reproducibility protocols : Adhere to Beilstein Journal guidelines for detailed experimental reporting (e.g., substrate ratios, reaction times) to enable replication .

Q. How should researchers design studies to explore structure-property relationships in cis,cis-mucononitrile-based polymers?

- Systematic variation : Synthesize derivatives with substituents of differing electronic/steric profiles (e.g., -CH₃, -Ph, -CF₃) .

- Thermal analysis : Use DSC/TGA to correlate substituents with polymer stability .

- DFT-based QSPR models : Predict properties (e.g., bandgap, solubility) from molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。